t-boc-N-amido-PEG7-Amine

Catalog No.
S544708
CAS No.
206265-98-7
M.F
C21H44N2O9
M. Wt
468.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-boc-N-amido-PEG7-Amine

CAS Number

206265-98-7

Product Name

t-boc-N-amido-PEG7-Amine

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C21H44N2O9

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24)

InChI Key

HTIMIYPOESODPC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

t-boc-N-amido-PEG7-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

Description

The exact mass of the compound t-boc-N-amido-PEG7-Amine is 468.3047 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

t-Boc-N-Amido-PEG7-Amine consists of three key components:

  • t-Boc Protecting Group: This bulky group, tert-Butyloxycarbonyl (t-Boc), protects a primary amine (NH2) group. Under mild acidic conditions, the t-Boc group can be removed to reveal a free amine [].
  • PEG Spacer: PEG (Polyethylene Glycol) is a hydrophilic (water-loving) chain. The number 7 indicates an average of seven repeating units of ethylene glycol in the chain. This PEG spacer increases the solubility of the molecule in water-based solutions [].
  • Amine Group: The molecule has a terminal primary amine (NH2) group. This amine group can be used to form covalent bonds with other biomolecules.

Applications

t-Boc-N-Amido-PEG7-Amine finds application in various scientific research areas due to its unique properties:

  • Bioconjugation: The combination of a reactive amine and a cleavable protecting group makes t-Boc-N-Amido-PEG7-Amine a valuable tool for bioconjugation. Scientists can attach this linker to various biomolecules, such as proteins, peptides, and drugs, via the terminal amine. The t-Boc group can then be selectively removed to expose a free amine for further conjugation reactions [].
  • Targeted Drug Delivery: The hydrophilic PEG spacer in t-Boc-N-Amido-PEG7-Amine improves the water solubility of drugs and biomolecules conjugated to it. This can enhance their circulation time in the body and promote targeted delivery [].
  • Surface Modification: The amine group of t-Boc-N-Amido-PEG7-Amine allows for the attachment of the linker to surfaces like nanoparticles or biosensors. The PEG spacer can again improve water solubility and reduce non-specific interactions between the surface and its environment [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

468.3047

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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